molecular formula C17H23N3O2S B2907563 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine CAS No. 2320851-76-9

3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine

Cat. No.: B2907563
CAS No.: 2320851-76-9
M. Wt: 333.45
InChI Key: UDQMIHDJYUNTCY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative featuring a 1-methylpyrazole substituent at the C3 position of the piperidine ring and a phenethylsulfonyl group at the N1 position. Its molecular formula is C17H24N3O2S, with a molecular weight of 334.46 g/mol.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-(2-phenylethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-19-13-17(12-18-19)16-8-5-10-20(14-16)23(21,22)11-9-15-6-3-2-4-7-15/h2-4,6-7,12-13,16H,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMIHDJYUNTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the phenethylsulfonyl group and the 1-methyl-1H-pyrazol-4-yl moiety. Common synthetic routes include:

  • Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

  • Phenethylsulfonyl Group Introduction: The phenethylsulfonyl group can be introduced using phenethyl alcohol and a suitable sulfonylating agent, such as chlorosulfonic acid.

  • 1-Methyl-1H-pyrazol-4-yl Moiety Addition: The 1-methyl-1H-pyrazol-4-yl moiety can be added through a nucleophilic substitution reaction involving a suitable pyrazole derivative and a methylating agent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Amines, alcohols, and suitable solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may include alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the piperidine ring.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation, pain, and neurological disorders.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural variations among sulfonylated piperidine derivatives include:

  • Substituents on the sulfonyl group (e.g., phenethyl vs. benzene or alkyl chains).
  • Pyrazole substitution patterns (position, alkylation, and aryl groups).
  • Additional functional groups (e.g., carboxylic acids, halogens).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties
3-(1-Methyl-1H-pyrazol-4-yl)-1-(phenethylsulfonyl)piperidine C17H24N3O2S 334.46 Phenethylsulfonyl (N1), 1-methylpyrazol-4-yl (C3) Likely sulfonylation of piperidine intermediate High lipophilicity; potential CNS targeting
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6, ) C21H23N3O2S 381.49 Benzenesulfonyl with 1-phenylpyrazol-3-yl (C4) Reflux of enaminone with phenylhydrazine in ethanol/acetic acid Bulky aromatic substituent may reduce solubility
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 956961-11-8) C13H20N3O4S* ~338.38* Ethyl/methylpyrazole (N1/C5), carboxylic acid (C3) Not specified in evidence Enhanced solubility due to carboxylic acid; salt formation potential
3-(1-Methyl-1H-pyrazol-4-yl)piperidine (CAS 1340528-88-2) C9H15N3 165.24 1-methylpyrazol-4-yl (C3) Supplier-synthesized intermediate Base structure; used in further functionalization

*Molecular formula and weight inferred from nomenclature due to lack of explicit data in evidence.

Key Observations

Alkylsulfonyl groups (e.g., ethyl in CAS 956961-11-8) balance solubility and metabolic stability .

Pyrazole Substitution: 1-Methylpyrazol-4-yl (target) vs. 1-phenylpyrazol-3-yl (Compound 6): The 4-position substitution may reduce steric hindrance, favoring receptor binding .

Functional Additions: The carboxylic acid in CAS 956961-11-8 improves aqueous solubility but may limit blood-brain barrier penetration compared to the non-polar target compound .

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